
3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoropiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol es un compuesto heterocíclico que presenta un grupo fluoropiridina y un grupo pirrolidina unidos por un anillo oxadiazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(5-Fluoropiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol generalmente involucra los siguientes pasos:
Formación del Anillo Oxadiazol: Esto se puede lograr a través de la ciclización de precursores apropiados, como hidrazidas y nitrilos, en condiciones ácidas o básicas.
Introducción del Grupo Fluoropiridina: Este paso a menudo involucra reacciones de sustitución nucleofílica donde un átomo de flúor se introduce en el anillo de piridina.
Unión del Grupo Pirrolidina: Esto se puede hacer a través de varios métodos, como la aminación reductora o la sustitución nucleofílica.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5-Fluoropiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Sustitución: Tanto las reacciones de sustitución nucleofílica como electrofílica se pueden realizar en los anillos de piridina y oxadiazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio, borohidruro de sodio y gas hidrógeno en presencia de un catalizador.
Sustitución: Los reactivos como halógenos, haluros de alquilo y compuestos organometálicos se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, como átomos de alquilo, arilo o halógeno.
Aplicaciones Científicas De Investigación
3-(5-Fluoropiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos.
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, incluyendo productos naturales y productos farmacéuticos.
Ciencia de Materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 3-(5-Fluoropiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas, receptores o ácidos nucleicos. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la función del receptor o la interferencia con los procesos de ADN/ARN.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(5-Cloropiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol
- 3-(5-Bromopiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol
- 3-(5-Metilpiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol
Singularidad
3-(5-Fluoropiridin-3-il)-5-(pirrolidin-2-il)-1,2,4-oxadiazol es único debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química, actividad biológica y propiedades físicas. Los átomos de flúor son conocidos por mejorar la estabilidad metabólica y la biodisponibilidad de los compuestos, haciendo que este compuesto en particular sea un valioso candidato para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C11H11FN4O |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
3-(5-fluoropyridin-3-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11FN4O/c12-8-4-7(5-13-6-8)10-15-11(17-16-10)9-2-1-3-14-9/h4-6,9,14H,1-3H2 |
Clave InChI |
RVMAHWKEJOQJBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NC(=NO2)C3=CC(=CN=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



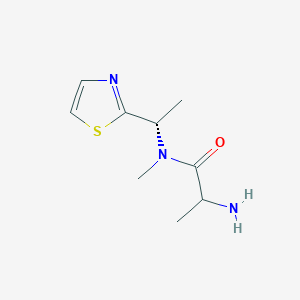


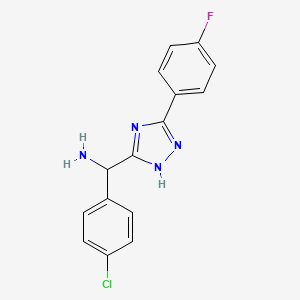

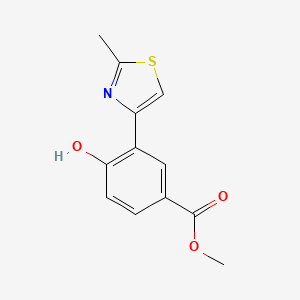

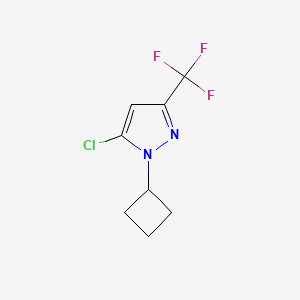
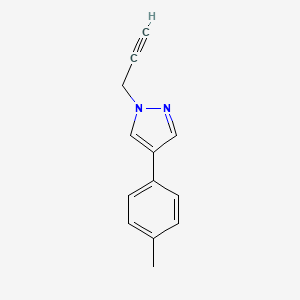



![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
